3-phenoxycyclohexan-1-ol
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Overview
Description
3-phenoxycyclohexan-1-ol is an organic compound characterized by a cyclohexane ring substituted with a phenoxy group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-phenoxycyclohexan-1-ol can be synthesized through several methodsThis process typically requires a bifunctional catalyst, such as palladium on sodium Y zeolite, and specific reaction conditions to achieve selective hydrogenation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-phenoxycyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenoxy group can be reduced to a phenyl group under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include sodium dichromate and potassium permanganate.
Reduction: Catalysts such as palladium on carbon or platinum oxide are used for reduction reactions.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for substitution reactions
Major Products
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexane.
Substitution: Various substituted cyclohexanols, depending on the reagent used.
Scientific Research Applications
3-phenoxycyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-phenoxycyclohexan-1-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial properties may be attributed to its ability to disrupt bacterial cell membranes. The compound’s antioxidant activity is likely due to its capacity to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Phenoxyethanol: A similar compound with a phenoxy group attached to an ethanol molecule.
Cyclohexanol: A simpler compound with only a hydroxyl group attached to a cyclohexane ring.
Phenol: A compound with a hydroxyl group attached directly to a benzene ring.
Uniqueness
3-phenoxycyclohexan-1-ol is unique due to the presence of both a phenoxy group and a hydroxyl group on a cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
CAS No. |
854713-41-0 |
---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.3 |
Purity |
95 |
Origin of Product |
United States |
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